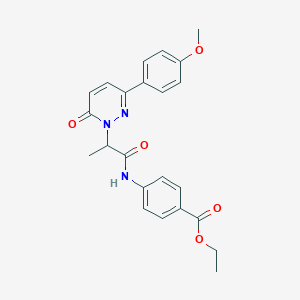

ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-31-23(29)17-5-9-18(10-6-17)24-22(28)15(2)26-21(27)14-13-20(25-26)16-7-11-19(30-3)12-8-16/h5-15H,4H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHIFNHOQNSSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazinone derivatives, while substitution reactions can produce a variety of substituted benzoate esters .

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows researchers to explore various synthetic pathways and develop novel compounds with tailored properties.

Biology

This compound is utilized as a probe or ligand in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable in studying enzyme kinetics and molecular interactions. Research has indicated that it may modulate the activity of certain biological targets, thereby influencing metabolic pathways .

Medicine

The medicinal potential of this compound has been explored in various studies. It has shown promise as a therapeutic agent due to its unique chemical properties. For instance, investigations have focused on its anticancer activity, with some derivatives demonstrating significant cytotoxic effects against cancer cell lines .

This compound exhibits notable biological activities:

- Anticancer Properties : Some studies have evaluated its effectiveness against various cancer cell lines, highlighting its potential as an anticancer agent. For example, derivatives of related compounds have shown low IC50 values, indicating strong anticancer activity compared to established drugs like doxorubicin .

- Enzyme Inhibition : The compound's mechanism of action may involve the inhibition of key enzymes involved in disease processes, suggesting its utility in drug development targeting specific pathways .

Industrial Applications

In industrial settings, this compound is being investigated for applications in advanced materials development. This includes potential uses in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where its unique electronic properties can be harnessed to improve device performance.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate

- Ethyl 4-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate

- Ethyl 4-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate

Uniqueness

Ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and interactions.

Biological Activity

Ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- Pyridazinone core : A heterocyclic structure that contributes to its biological activity.

- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

- Ethyl ester moiety : Affects solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 353.42 g/mol.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can disrupt metabolic pathways, leading to therapeutic effects.

- Cellular Signaling Modulation : By influencing downstream signaling pathways, the compound may exert anti-cancer effects, among other pharmacological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity Testing : this compound was tested against various human cancer cell lines, demonstrating IC50 values indicating potent cytotoxicity.

In these studies, the compound showed better efficacy compared to standard chemotherapeutic agents like etoposide.

Mechanisms of Anticancer Activity

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.

- Inhibition of Tubulin Polymerization : Similar to known microtubule-targeting agents, it disrupts the microtubule network essential for cell division, leading to cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyridazinone derivatives:

- Study on Anticancer Properties : A comprehensive study evaluated a series of pyridazinone derivatives for their cytotoxic effects against a panel of cancer cell lines. The findings indicated that certain modifications in the structure significantly enhanced anticancer activity, with this compound emerging as one of the most promising candidates .

- Mechanistic Insights : Research employing flow cytometry and Western blotting techniques confirmed that the compound induces apoptosis and alters microtubule dynamics, corroborating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ethyl 4-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)benzoate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyridazinone Core Formation : React 3-(4-methoxyphenyl)-6-hydroxypyridazine with propanoyl chloride under basic conditions (e.g., triethylamine) to introduce the propanamide side chain.

Amide Coupling : Use coupling reagents like HATU or DCC to link the pyridazinone intermediate to ethyl 4-aminobenzoate.

Purification : Employ gradient elution (e.g., DCM/MeOH 0–4%) on silica gel to isolate the product. Yields typically range from 42% to 62% depending on substituent reactivity .

- Key Characterization : Monitor reactions via TLC (silica GF254) and confirm the structure using -NMR (e.g., δ 1.3–1.4 ppm for ethyl ester protons) and IR (C=O stretches at 1660–1680 cm) .

Q. How can spectral data resolve ambiguities in the compound’s regiochemistry or substituent positioning?

- Methodological Answer :

- -NMR : Compare aromatic proton splitting patterns. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH) and para-substituted aromatic protons as a doublet (J = 8.5 Hz) .

- 2D NMR (COSY, HSQC) : Resolve coupling between the propanamide NH (δ 8.2–8.5 ppm) and adjacent CH groups .

- IR : Distinctive C=O stretches at 1664 cm (pyridazinone) and 1681 cm (ester) confirm functional group integrity .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing biological activity in pyridazinone derivatives?

- Methodological Answer :

- SAR Studies : Modify substituents on the pyridazinone core (e.g., replacing 4-methoxyphenyl with halogenated or bulky groups) to assess impact on target binding. For example, fluorinated analogs may enhance metabolic stability .

- Bioisosteric Replacement : Substitute the ethyl benzoate ester with a carboxylic acid or amide to modulate solubility and bioavailability.

- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like HDACs, as seen in structurally related pyridazinone-based inhibitors .

Q. How can contradictory biological assay results (e.g., IC variability) be systematically addressed?

- Methodological Answer :

Purity Validation : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient). Residual solvents (e.g., DCM) must comply with ICH Q3C guidelines .

Assay Reproducibility : Standardize protocols (e.g., pre-incubation time, ATP concentration in kinase assays).

Meta-Analysis : Compare data across studies using analogs (e.g., antipyrine hybrids in vs. HDAC inhibitors in ) to identify scaffold-specific trends.

Q. What computational methods are effective for predicting metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., demethylation of the 4-methoxy group).

- Metabolite Identification : Simulate Phase I/II metabolism with Meteor (Lhasa Ltd.) and validate via LC-MS/MS.

- Structural Alert Screening : Check for reactive motifs (e.g., Michael acceptors) using Derek Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.